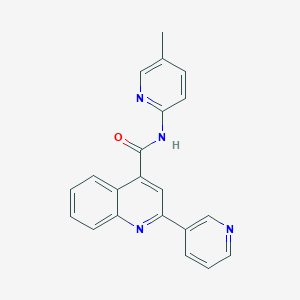

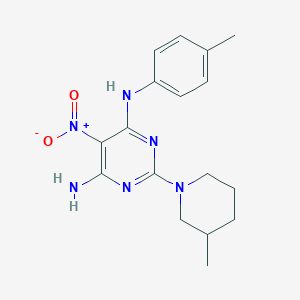

N-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-méthylphényl)-2-(3-méthylpipéridin-1-yl)-5-nitropyrimidine-4,6-diamine est un composé organique complexe présentant des applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. Ce composé présente un noyau pyrimidinique substitué par des groupes nitro, méthylphényl et méthylpipéridinyl, qui contribuent à ses propriétés chimiques et à sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-(4-méthylphényl)-2-(3-méthylpipéridin-1-yl)-5-nitropyrimidine-4,6-diamine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend :

Formation du noyau pyrimidinique : Le cycle pyrimidinique peut être synthétisé par une réaction de condensation entre une β-dicétone et un dérivé de guanidine en milieu acide.

Réactions de substitution : Les groupes 4,6-diamine peuvent être introduits par des réactions de substitution nucléophile en utilisant des précurseurs aminés appropriés.

Attachement des groupes méthylphényl et méthylpipéridinyl : Ces groupes peuvent être introduits par des réactions d’alkylation ou d’acylation de Friedel-Crafts, suivies d’une amination réductrice pour attacher la partie pipéridinyl.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des étapes de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte afin de réduire les déchets et d’améliorer l’efficacité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthyle, conduisant à la formation d’alcools, d’aldéhydes ou d’acides carboxyliques correspondants.

Réduction : Le groupe nitro peut être réduit en amine en utilisant des agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur (par exemple, palladium sur carbone) ou des réducteurs chimiques tels que le chlorure d’étain(II).

Substitution : Le cycle aromatique et le noyau pyrimidinique peuvent participer respectivement à des réactions de substitution électrophile et nucléophile.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome ou autres agents oxydants forts.

Réduction : Hydrogène gazeux avec un catalyseur métallique, chlorure d’étain(II) ou borohydrure de sodium.

Substitution : Agents halogénants, nucléophiles comme les amines ou les thiols et électrophiles comme les halogénures d’alkyle.

Principaux produits

Oxydation : Alcools, aldéhydes ou acides carboxyliques correspondants.

Réduction : Amines issues de la réduction des groupes nitro.

Substitution : Divers dérivés substitués selon les réactifs utilisés.

Applications De Recherche Scientifique

Chimie

En chimie, la N-(4-méthylphényl)-2-(3-méthylpipéridin-1-yl)-5-nitropyrimidine-4,6-diamine peut être utilisée comme brique de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouveaux mécanismes réactionnels et de développer de nouvelles méthodologies de synthèse.

Biologie et médecine

En recherche biologique et médicale, ce composé peut servir de composé de tête pour le développement de nouveaux produits pharmaceutiques. Ses caractéristiques structurales suggèrent une activité potentielle en tant qu’inhibiteur enzymatique ou modulateur de récepteur, ce qui en fait un candidat pour des programmes de découverte de médicaments ciblant diverses maladies.

Industrie

Dans les applications industrielles, ce composé pourrait être utilisé dans le développement de matériaux avancés, tels que des polymères ou des revêtements, en raison de son potentiel de formation de structures stables et fonctionnalisées.

Mécanisme D'action

Le mécanisme par lequel la N-(4-méthylphényl)-2-(3-méthylpipéridin-1-yl)-5-nitropyrimidine-4,6-diamine exerce ses effets dépendrait de son application spécifique. Dans un contexte biologique, elle pourrait interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité par le biais d’interactions de liaison. Le groupe nitro pourrait participer à des réactions redox, tandis que les groupes pipéridinyl et méthylphényl pourraient améliorer l’affinité de liaison et la spécificité.

Comparaison Avec Des Composés Similaires

Composés similaires

N-(4-méthylphényl)-2-(3-méthylpipéridin-1-yl)-5-aminopyrimidine-4,6-diamine : Structure similaire mais avec un groupe amino au lieu d’un groupe nitro.

N-(4-méthylphényl)-2-(3-méthylpipéridin-1-yl)-5-chloropyrimidine-4,6-diamine : Contient un atome de chlore au lieu d’un groupe nitro.

N-(4-méthylphényl)-2-(3-méthylpipéridin-1-yl)-5-méthoxypyrimidine-4,6-diamine : Comporte un groupe méthoxy à la place du groupe nitro.

Unicité

La N-(4-méthylphényl)-2-(3-méthylpipéridin-1-yl)-5-nitropyrimidine-4,6-diamine est unique en raison de la présence du groupe nitro, qui confère des propriétés électroniques et stériques distinctes. Cela peut influencer sa réactivité et ses interactions avec les cibles biologiques, conduisant potentiellement à des profils pharmacologiques uniques par rapport à ses analogues.

Propriétés

Formule moléculaire |

C17H22N6O2 |

|---|---|

Poids moléculaire |

342.4 g/mol |

Nom IUPAC |

4-N-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine |

InChI |

InChI=1S/C17H22N6O2/c1-11-5-7-13(8-6-11)19-16-14(23(24)25)15(18)20-17(21-16)22-9-3-4-12(2)10-22/h5-8,12H,3-4,9-10H2,1-2H3,(H3,18,19,20,21) |

Clé InChI |

VKJLJBCUPLGVOY-UHFFFAOYSA-N |

SMILES canonique |

CC1CCCN(C1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)C)[N+](=O)[O-])N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(pyridin-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B11260830.png)

![N-(3-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260838.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11260853.png)

![1-{[1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B11260861.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B11260863.png)

![N-(3,4-dimethylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11260867.png)

![6-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260876.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260877.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B11260887.png)